2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Organic synthesis Nitration Indole synthesis

Researchers synthesizing 5,6-dichloroindole drug candidates or triclabendazole analogs face a supply challenge: generic nitrophenylacetic acids lack the regiospecific 4,5-dichloro-2-nitro substitution essential for key transformations. 2-(4,5-Dichloro-2-nitrophenyl)acetic acid solves this with three orthogonal handles: (i) Fe/AcOH reductive cyclization to the 5,6-dichloroindole core (SB-242784 pathway); (ii) SNAr at chloro positions for AB-type PBI monomers; (iii) carboxylic acid for amide/ester diversification. Multi-vendor stocked with QC-verified purity; ready for immediate dispatch.

Molecular Formula C8H5Cl2NO4
Molecular Weight 250.03 g/mol
CAS No. 37777-90-5
Cat. No. B1267742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dichloro-2-nitrophenyl)acetic acid
CAS37777-90-5
Molecular FormulaC8H5Cl2NO4
Molecular Weight250.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
InChIKeyNIBVBDGBJQMRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dichloro-2-nitrophenyl)acetic acid: Product Overview


2-(4,5-Dichloro-2-nitrophenyl)acetic acid (CAS 37777-90-5; molecular formula C8H5Cl2NO4; MW 250.03 g/mol) is a chlorinated nitrophenylacetic acid derivative bearing two electron-withdrawing chloro substituents at positions 4 and 5 and a nitro group at position 2 on the phenyl ring [1]. The compound is a crystalline solid with a melting point of 127–130 °C and a computed XLogP3 of 2.5 . Its primary role is as a regiospecifically functionalized building block in multi-step organic synthesis, where the orthogonal reactivity of the carboxylic acid, nitro, and aryl chloride groups enables sequential chemoselective transformations not possible with mono-functional or differently substituted analogs [2].

2-(4,5-Dichloro-2-nitrophenyl)acetic acid: Why Substitution Fails


Substituting this compound with a simpler nitrophenylacetic acid isomer or its non-nitrated precursor 2-(3,4-dichlorophenyl)acetic acid is not chemically viable for the synthetic routes in which it has been validated. The nitro group at position 2 is mechanistically indispensable for the Fe/AcOH-mediated reductive cyclization that constructs the 5,6-dichloroindole core of osteoclast inhibitor SB-242784 [1]. Simultaneously, the two chlorine atoms at positions 4 and 5 serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions used to build AB-type polybenzimidazole monomers—a reactivity dimension entirely absent in non-chlorinated analogs such as 4-nitrophenylacetic acid [2]. The combination of a carboxylic acid handle, a reducible nitro group, and two displaceable chloro substituents in a single, defined regioisomer constitutes a functional density that generic alternatives cannot replicate. The quantitative evidence below demonstrates precisely where this compound diverges from its closest analogs.

2-(4,5-Dichloro-2-nitrophenyl)acetic acid: Evidence vs. Analogs


Nitration Regiospecificity: Precursor vs. Product

The compound is produced by regiospecific nitration of 2-(3,4-dichlorophenyl)acetic acid using HNO3/H2SO4, affording the 2-nitro-4,5-dichloro product in 67% isolated yield (54.2 g from 66.7 g starting material, 0.325 mol scale). The precursor, 2-(3,4-dichlorophenyl)acetic acid (CAS 5807-30-7), lacks the nitro group and therefore cannot participate in the subsequent reductive cyclization to 5,6-dichloroindole that defines the SB-242784 synthetic route [1][2]. This regiospecific transformation is not achievable with isomeric nitrophenylacetic acids that place the nitro group at different positions (e.g., 3- or 4-nitrophenylacetic acid), as the 1,2-relationship between the nitro group and the acetic acid side chain is geometrically required for the indole-forming cyclization [1].

Organic synthesis Nitration Indole synthesis Pharmaceutical intermediate

Physical Form and Melting Point vs. Analogs

The melting point of 2-(4,5-dichloro-2-nitrophenyl)acetic acid (127–130 °C) is 37–44 °C higher than its non-nitrated precursor 2-(3,4-dichlorophenyl)acetic acid (MP 86–90 °C) [1] and 23–29 °C lower than the non-chlorinated analog 4-nitrophenylacetic acid (MP 153–156 °C) . This intermediate melting range facilitates purification by recrystallization while avoiding the high-temperature sublimation risks associated with lower-melting analogs. The computed LogP (XLogP3 = 2.5) [2] is comparable to the precursor (LogP = 2.62) [1] but substantially higher than non-chlorinated 4-nitrophenylacetic acid (estimated LogP ≈ 1.4–1.5), reflecting the lipophilicity contribution of the two chlorine atoms and impacting solvent partitioning during extraction and chromatographic purification.

Physicochemical properties Crystallization Handling Quality control

SNAr Reactivity for Polybenzimidazole Monomers

The two chlorine atoms at positions 4 and 5 of the phenyl ring are activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at position 2. Begunov & Valyaeva (2015) demonstrated that N-(4,5-dichloro-2-nitrophenyl)acetamide—the acetylated derivative of the target compound—undergoes selective SNAr reaction with 4-hydroxybenzoic acid to produce 4-(5-acetylamino-2-chloro-4-nitrophenoxy)benzoic acid and a bis-adduct, both of which serve as AB-type monomers for high-performance polybenzimidazoles [1]. In contrast, 4-nitrophenylacetic acid (CAS 104-03-0), which lacks chlorine substituents, cannot participate in such SNAr-based monomer construction. The presence of two chlorine atoms also enables sequential, chemoselective displacement for the synthesis of unsymmetrically functionalized diaryl ethers and amines [2].

Nucleophilic aromatic substitution Polymer chemistry Polybenzimidazole Monomer synthesis

SB-242784 Synthesis Validation

Conde, McGuire, and Wallace (2003, Tetrahedron Letters) reported the multi-step synthesis of osteoclast inhibitor SB-242784 in which 2-(4,5-dichloro-2-nitrophenyl)acetic acid (compound II) is a key early intermediate. The nitration of 2-(3,4-dichlorophenyl)acetic acid installs the nitro group required for Fe/AcOH reductive cyclization to construct the 5,6-dichloroindole core. The carboxylic acid is then converted to the acyl chloride (SOCl2, reflux) and coupled with bis(trimethylsilyl)acetylene (AlCl3/CH2Cl2) to yield the butynone intermediate [1]. Generic nitrophenylacetic acids lacking the 4,5-dichloro substitution would produce indole regioisomers with different biological activity profiles. The peer-reviewed documentation of this specific compound in an eight-step convergent synthesis toward a biologically validated target distinguishes it from building blocks with only vendor-claimed utility [1][2].

Drug discovery Osteoclast inhibition Indole synthesis Medicinal chemistry

Commercial Purity and QC Documentation

Multiple reputable vendors supply 2-(4,5-dichloro-2-nitrophenyl)acetic acid with clearly specified purity grades and QC documentation. Fluorochem offers 98% purity ; ChemScene supplies at ≥98% ; Bidepharm provides 95%+ purity with batch-specific NMR, HPLC, and GC certificates ; AKSci and abcr supply at 95% minimum purity . This multi-vendor availability with documented purity ranges enables procurement benchmarking. In contrast, less common chloronitrophenylacetic acid isomers (e.g., 3,4-dichloro-2-nitrophenylacetic acid or mixed regioisomers) are not routinely stocked with equivalent QC documentation, introducing uncertainty in stoichiometric calculations and potential for isomeric impurities that complicate product characterization.

Quality control Purity analysis Procurement Reproducibility

2-(4,5-Dichloro-2-nitrophenyl)acetic acid: Application Scenarios


5,6-Dichloroindole Synthesis for Drug Discovery

Researchers pursuing indole-containing drug candidates, particularly those targeting osteoclast inhibition or related therapeutic areas, can directly employ this compound as the key intermediate for constructing the 5,6-dichloroindole core. The peer-reviewed synthesis of SB-242784 (Conde et al., 2003) [1] establishes that the 2-nitro-4,5-dichloro substitution pattern undergoes Fe/AcOH reductive cyclization to form the indole in a regiospecific manner. The carboxylic acid moiety is first activated as the acyl chloride (SOCl2), coupled with bis(trimethylsilyl)acetylene, and then reductively cyclized—a sequence that would fail with non-nitrated or differently nitrated analogs. This scenario is directly supported by Evidence Items 1 and 4 above.

AB-Type Polybenzimidazole Monomer Synthesis

Polymer chemists synthesizing polybenzimidazoles (PBIs) for high-temperature membranes, fuel cells, or aerospace applications can utilize this compound—via its N-acetyl derivative—as a precursor to AB-type monomers. The SNAr reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, demonstrated by Begunov & Valyaeva (2015) [2], selectively displaces one or both chlorine atoms to generate functionalized diaryl ethers that serve as self-polymerizable monomers. Non-chlorinated nitrophenylacetic acids cannot participate in this chemistry, making the target compound uniquely suited for this application. This scenario derives directly from Evidence Item 3.

Triclabendazole Precursor Synthesis

Industrial and academic groups synthesizing triclabendazole or its analogs can procure this compound as a precursor to N-(4,5-dichloro-2-nitrophenyl)acetamide, the key intermediate that undergoes condensation with 2,3-dichlorophenol in the patented triclabendazole manufacturing process (WO2012/070068A3) [3]. The specific 4,5-dichloro-2-nitro substitution pattern is preserved through the synthetic sequence and is structurally embedded in the final drug substance. Using a differently substituted nitrophenylacetic acid would produce a different final compound with unknown anthelmintic activity. This scenario is supported by Evidence Item 4 and the patent literature.

Sequential Functionalization of a Triply Reactive Scaffold

Medicinal chemistry and chemical biology groups conducting diversity-oriented synthesis can exploit the three orthogonal functional groups of this compound: (i) carboxylic acid for amide/ester formation, (ii) nitro group for reduction to aniline followed by diazotization or acylation, and (iii) two aryl chlorines for sequential SNAr or cross-coupling reactions. The 67% yield nitration step (Evidence Item 1) confirms that the compound is accessible at scale. The distinct melting point (127–130 °C) and intermediate LogP (2.5) (Evidence Item 2) facilitate purification and solvent selection. Multi-vendor availability with documented QC (Evidence Item 5) ensures reproducible starting material quality across library synthesis campaigns.

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